molecular formula C11H12N2O2S2 B5712999 N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide

Cat. No.: B5712999
M. Wt: 268.4 g/mol
InChI Key: NWELCGNGBJTPEQ-UHFFFAOYSA-N
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Description

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methylthiazole with a phenyl derivative under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide is unique due to its specific structure and the combination of the thiazole ring with the methanesulfonamide group.

Properties

IUPAC Name

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S2/c1-8-12-11(7-16-8)9-4-3-5-10(6-9)13-17(2,14)15/h3-7,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWELCGNGBJTPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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